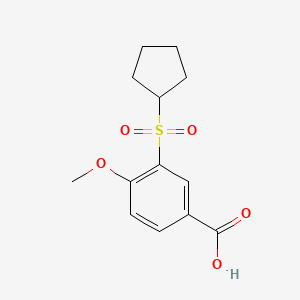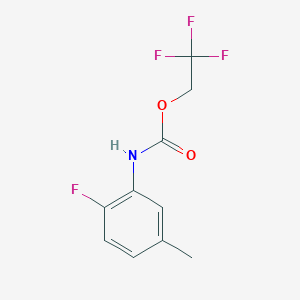
2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate” is a chemical compound of the carbamate family. It has a molecular weight of 251.18 . The compound is typically available in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is “2,2,2-trifluoroethyl 2-fluoro-5-methylphenylcarbamate” and its InChI code is "1S/C10H9F4NO2/c1-6-2-3-7(11)8(4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.18 . It is typically available in the form of a powder . The storage temperature is room temperature .Scientific Research Applications
-
Organic Synthesis
- Field : Organic Chemistry
- Application : N-2,2,2-Trifluoroethylisatin ketimines, similar to your compound, have been used as fluorine-containing synthons in organic synthesis . They have received the attention of many chemists since they were first developed in 2015 .
- Method : The compound is synthesized and then used in an organocatalytic asymmetric [3 + 2] cycloaddition reaction .
- Results : This method opened the door to the application of trifluoroethyl isatin ketimine in organocatalytic synthesis .
-
Surface Modification of Ultrafiltration Membranes
- Field : Polymer Science and Engineering
- Application : A fluorine-containing amphiphilic graft copolymer, poly (2,2,2-trifluoroethyl methacrylate)-g-poly (ethylene glycol) behenyl ether methacrylate (PTFEMA-g-PEGBEM), has been used to modify the surface of poly (vinylidene fluoride) (PVDF) ultrafiltration membranes .
- Method : The PTF graft copolymer forms a self-assembled nanostructure with a size of 7–8 nm, benefiting from its amphiphilic nature and microphase separation ability . During the nonsolvent-induced phase separation (NIPS) process, the hydrophilic PEGBEM chains are preferentially oriented towards the membrane surface, whereas the superhydrophobic PTFEMA chains are confined in the hydrophobic PVDF matrix .
- Results : The PTF graft copolymer not only increased the pore size and porosity but also significantly improved the surface hydrophilicity, flux recovery ratio (FRR), and antifouling properties of the membrane . The membrane performance was optimal at 5 wt.% PTF loading, with a water permeance of 45 L m−2 h−1 bar−1, a BSA rejection of 98.6%, and an FRR of 83.0% .
-
Fluorine-Containing Synthons in Drug Development
- Field : Medicinal Chemistry
- Application : The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . N-2,2,2-trifluoroethylisatin ketimines, similar to your compound, have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 .
- Method : The compound is synthesized and then used in various organic synthesis reactions .
- Results : The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
-
Specialized Solvent in Organic Chemistry
- Field : Organic Chemistry
- Application : 2,2,2-Trifluoroethanol, a compound similar to yours, is used as a specialized solvent in organic chemistry .
- Method : It is used in various reactions, including the oxidations of sulfur compounds using hydrogen peroxide .
- Results : It competitively inhibits alcohol dehydrogenase .
-
Fluorine-Containing Synthons in Asymmetric [3 + 2] Cycloaddition Reaction
- Field : Organic Chemistry
- Application : N-2,2,2-Trifluoroethylisatin ketimines, similar to your compound, have been used in a highly efficient asymmetric [3 + 2] cycloaddition reaction .
- Method : The compound is synthesized and then used in the reaction, which is catalyzed by a bifunctional squaramide-tertiary amine catalyst .
- Results : This method has been developed and presented by the Wang group in 2021 .
-
Functional Coatings with Tunable Wettability and Improved Adhesion
- Field : Polymer Chemistry
- Application : A compound similar to yours, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), has been used in the synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .
- Method : The compound is synthesized via radical copolymerization of FATRIFE with 2- (trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
- Results : The resulting poly (FATRIFE- co -MAF) copolymers exhibited various glass transition temperatures (Tg s) depending on their compositions. Tg values increased with increasing MAF contents in the copolymer. In addition, their thermal stability increased with increasing FATRIFE content in the copolymer and reached 348 °C (for that containing 93 mol% FATRIFE). Finally, a high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity, as revealed by the decrease of the water contact angle from 107° (for a reference PFATRIFE homopolymer) to 81° (for a copolymer containing 42 mol% MAF) .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c1-6-2-3-7(11)8(4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQMRQOTONYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194975 | |
| Record name | 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |
CAS RN |
1087797-87-2 | |
| Record name | 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087797-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



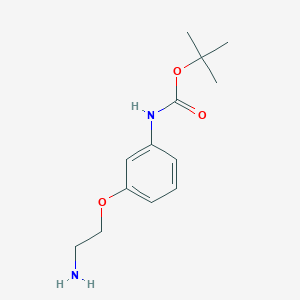
![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)
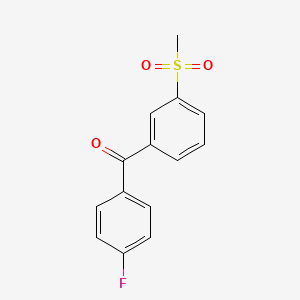
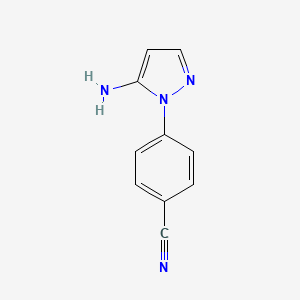
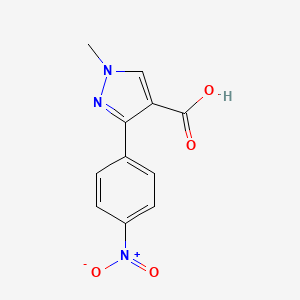
![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)
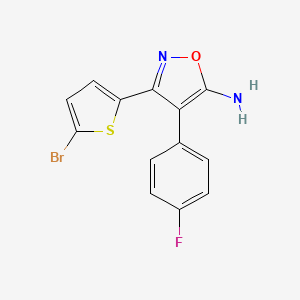
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
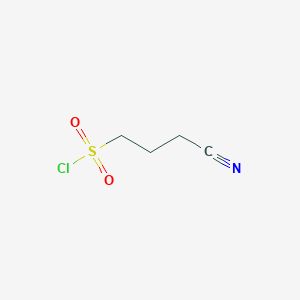
![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)
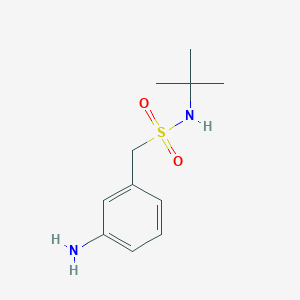
![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)
